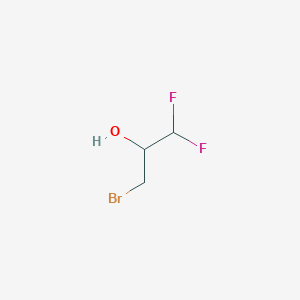

3-Bromo-1,1-difluoro-2-propanol

Description

Significance of Fluorinated and Brominated Building Blocks in Contemporary Organic Chemistry

The incorporation of fluorine and bromine atoms into organic molecules is a widely employed strategy in medicinal chemistry, agrochemistry, and materials science. sigmaaldrich.comyoutube.com Halogenated compounds, particularly alkyl halides, are fundamental building blocks due to their favorable balance of reactivity and stability, making them key electrophiles in nucleophilic substitution, cross-coupling, and radical reactions. acs.org

Fluorine, the most electronegative element, can significantly alter a molecule's physical, chemical, and biological properties, including its stability, reactivity, lipophilicity, and acidity, with minimal steric impact. sigmaaldrich.comalfa-chemistry.com It is estimated that approximately 30% of all new approved drugs and over half of blockbuster drugs contain at least one fluorine atom. sigmaaldrich.com Fluorinated building blocks are integral to the synthesis of pharmaceuticals, such as anesthetics and the antidepressant fluoxetine, as well as agrochemicals like herbicides and pesticides, where fluorine can enhance efficacy. sigmaaldrich.comyoutube.comalfa-chemistry.com The high thermal stability of fluorinated compounds also makes them valuable in materials science, with polytetrafluoroethylene (PTFE) being a prominent example. sigmaaldrich.com

Brominated compounds are also crucial synthetic intermediates. The carbon-bromine bond is readily cleaved, making it an excellent leaving group in substitution reactions and a key participant in the formation of organometallic reagents and in cross-coupling reactions. acs.org This reactivity is harnessed to construct complex carbon skeletons. acs.org

Overview of Dihalogenated Propanol (B110389) Frameworks in Synthetic Strategies

The dihalogenated propanol framework, as exemplified by 3-Bromo-1,1-difluoro-2-propanol, combines the features of both fluorinated and brominated building blocks with the reactivity of an alcohol. This trifunctional arrangement provides multiple sites for chemical modification. Synthetic strategies involving such frameworks often exploit the differential reactivity of the carbon-halogen and carbon-hydroxyl bonds.

For instance, related dihalogenated propanone synthons, such as 1,3-dibromo-1,1-difluoro-2-propanone, are used to create complex heterocyclic structures like thiazoles, which are valuable in drug discovery. nih.govacs.org The synthesis of this ketone involves the reaction of ethyl 2-bromo-2,2-difluoroacetate with a Grignard reagent, followed by bromination. nih.govacs.org The reduction of such a ketone could provide a pathway to the corresponding propanol.

Furthermore, transposition reactions represent a sustainable approach in organic synthesis, allowing for the strategic rearrangement of molecular fragments to build complex molecules efficiently. rsc.org The functional groups present in a dihalogenated propanol could be manipulated through such strategies. The development of methods for the vicinal dihalogenation of unsaturated bonds also provides access to building blocks that can be further functionalized into valuable molecules. nih.gov The synthesis of related compounds like 3-Bromo-1-propanol (B121458) can be achieved from 1,3-propanediol (B51772) through selective bromination and protection steps, highlighting strategies to differentiate between similar functional groups within a molecule. guidechem.com

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 2058331-75-0 chembk.comachemblock.com |

| Molecular Formula | C₃H₅BrF₂O chembk.comachemblock.com |

| Molecular Weight | 174.97 g/mol chembk.comachemblock.com |

| IUPAC Name | 3-bromo-1,1-difluoropropan-2-ol achemblock.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-bromo-1,1-difluoropropan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5BrF2O/c4-1-2(7)3(5)6/h2-3,7H,1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOTRVWJRJWPOKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)F)O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5BrF2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Bromo 1,1 Difluoro 2 Propanol

Strategies for Carbon-Halogen Bond Formation in Fluorinated Alcohols

The introduction of halogen atoms into fluorinated alcohol systems requires careful control of regioselectivity and stereoselectivity to achieve the desired molecular architecture.

Regioselective Bromination Approaches to Halogenated Propanols

Regioselective bromination is crucial for selectively introducing a bromine atom at a specific position on the propanol (B110389) chain. For instance, in the synthesis of 3-bromo-1-propanol (B121458) from 1,3-propanediol (B51772), selective bromination of one hydroxyl group is achieved using hydrogen bromide in glacial acetic acid. This method protects the other hydroxyl group via acetylation, preventing the formation of dibrominated byproducts. guidechem.com The resulting 3-bromo-1-acetyloxypropane can then be deprotected to yield the target alcohol. guidechem.com

Similarly, studies on the bromination of phenols have demonstrated the use of reagents like KBr and ZnAl-BrO3−-layered double hydroxides to achieve high regioselectivity, favoring the para-position. nih.gov While not directly applied to 3-bromo-1,1-difluoro-2-propanol, these principles of directing bromination to a specific carbon atom are fundamental. In the context of fluorinated propanols, controlling the reaction conditions is paramount to prevent undesired side reactions, such as elimination or substitution at the fluorinated carbons. For example, attempts to brominate 1,1-difluoro-2-propanone at the C-1 position using bromine or N-bromosuccinimide (NBS) were unsuccessful, with bromination occurring selectively at the C-3 position. nih.govacs.org

Stereoselective Fluorination Techniques for Alcohol Systems

The introduction of fluorine into alcohol systems with control over the stereochemistry is a significant area of research. Deoxyfluorination reactions, which replace a hydroxyl group with a fluorine atom, are a common approach. Modern reagents like PyFluor and AlkylFluor have been developed to improve the efficiency and selectivity of this transformation for primary and secondary alcohols, often with minimal elimination side products. organic-chemistry.org

For tertiary alcohols, which are notoriously challenging to fluorinate, a method utilizing Selectfluor in combination with a phosphine-based activation system has been developed. organic-chemistry.org This approach allows for the rapid and efficient dehydroxylative fluorination of a wide range of tertiary alcohols. organic-chemistry.org Mechanistic studies suggest that these reactions can proceed with stereoinversion at the reaction center, enabling the synthesis of chiral alkyl fluorides from enantiomerically enriched alcohols. nih.gov While direct stereoselective fluorination to produce this compound is not explicitly detailed in the provided context, these advanced fluorination techniques represent the state-of-the-art for introducing fluorine into complex alcohol-containing molecules.

Conversion of Precursors to this compound

A primary route to this compound involves the chemical modification of closely related precursor molecules.

Synthesis from Related Carbonyl Compounds (e.g., 3-Bromo-1,1-difluoropropan-2-one (B2726517) Reduction)

A key precursor for the synthesis of this compound is the corresponding ketone, 3-bromo-1,1-difluoropropan-2-one. nih.gov This ketone can be synthesized through various routes. One method involves the reaction of ethyl 2-bromo-2,2-difluoroacetate with methylmagnesium bromide. nih.gov The subsequent reduction of the carbonyl group in 3-bromo-1,1-difluoropropan-2-one would yield the desired this compound. This reduction step is a standard transformation in organic synthesis and can typically be achieved using a variety of reducing agents, such as sodium borohydride (B1222165) or lithium aluminum hydride, although specific conditions for this substrate would need to be optimized.

Halogen Exchange and Functional Group Transformations in Propanol Derivatives

Halogen exchange reactions provide another synthetic avenue. For instance, a compound containing a different halogen, such as chlorine or iodine, at the desired position could be converted to the bromo-derivative. While specific examples for this compound are not provided, the principle of halogen exchange is well-established. google.comgoogle.com For example, the synthesis of 2-[18F]trifluoromethylated indoles has been achieved from chlorodifluoromethyl precursors via nucleophilic halogen exchange. fau.de

Functional group transformations are also critical. For example, the synthesis of 3-bromo-1-propanol involves the initial formation of an acetylated intermediate, which is then hydrolyzed to the alcohol. guidechem.com This highlights the use of protecting groups to facilitate selective reactions on multifunctional molecules.

Catalytic and Reagent-Controlled Synthesis

The use of catalysts and specific reagents plays a pivotal role in controlling the outcome of the synthesis. For example, in the synthesis of 3-bromo-1,1,1-trifluoropropane (B1271859) from 3,3,3-trifluoropropene, an activated carbon catalyst is used to facilitate the addition of hydrogen bromide. google.com

In the realm of fluorination, Lewis acid catalysis can be employed to shuttle fluoride (B91410) ions in deoxyfluorination reactions, enhancing the efficiency of C-F bond formation. nih.gov The choice of reagent is also critical. For instance, the use of a nontrigonal phosphorus triamide for alcohol activation allows for base-free conditions, which can suppress side reactions. nih.gov Similarly, the development of reagents like SulfoxFluor enables deoxyazidation of alcohols under mild conditions, showcasing the power of reagent design in controlling chemical transformations. nih.gov

The table below provides a summary of key reagents and their roles in the synthesis of halogenated propanols and related compounds.

| Reagent/Catalyst | Role in Synthesis | Reference |

| Hydrogen Bromide (HBr) in Glacial Acetic Acid | Selective bromination of a primary alcohol. | guidechem.com |

| PyFluor / AlkylFluor | Deoxyfluorination of primary and secondary alcohols. | organic-chemistry.org |

| Selectfluor | Deoxyfluorination of tertiary alcohols. | organic-chemistry.org |

| Methylmagnesium Bromide | Used in the synthesis of a ketone precursor. | nih.gov |

| Activated Carbon | Catalyst for the addition of HBr to an alkene. | google.com |

| Lewis Acids | Catalyze fluoride shuttling in deoxyfluorination. | nih.gov |

| SulfoxFluor | Activator for deoxyazidation of alcohols. | nih.gov |

Transition Metal-Catalyzed Methods in Halogenated Alcohol Synthesis (e.g., Palladium-catalyzed reactions for related difluoroallyl derivatives)

Transition metal catalysis is a cornerstone of modern organic synthesis, offering efficient and selective pathways for forming carbon-carbon and carbon-heteroatom bonds. In the context of synthesizing halogenated alcohols and their precursors, palladium-catalyzed cross-coupling reactions are particularly relevant. libretexts.orgyoutube.com These methods are instrumental in creating complex molecules from simpler, readily available starting materials. acs.orgnih.gov

Palladium-catalyzed reactions, such as the Suzuki-Miyaura, Stille, and Negishi couplings, enable the formation of carbon-carbon bonds by coupling organometallic reagents with organic halides. libretexts.orgnih.gov For instance, the Suzuki-Miyaura coupling utilizes an organoboron reagent with an organic halide in the presence of a palladium catalyst and a base. libretexts.org The reactivity of the organic halide in these couplings typically follows the trend I > Br > OTf >> Cl > F. libretexts.org

In the synthesis of difluoroallyl derivatives, which are structurally related to the target compound, palladium catalysts have been used to facilitate C-F bond activation and cross-coupling reactions. escholarship.orgmdpi.com For example, palladium(0) catalysts can react with perfluoroarenes in the presence of specific ligands and additives to form arylated fluoro-compounds. nih.gov Research has shown that the oxidative addition of a C-F bond to a palladium(0) center can be promoted by additives like lithium iodide, which is a key step in the catalytic cycle. mdpi.comnih.gov These principles could be adapted for the synthesis of fluorinated propanols by coupling appropriate fluorinated building blocks.

The table below summarizes various palladium-catalyzed cross-coupling reactions, which represent powerful tools for constructing the carbon skeletons of complex molecules, including precursors to halogenated alcohols.

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Organometallic Reagent | Organic Electrophile | Key Features |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Organoboron (e.g., boronic acids) | Aryl/Vinyl Halides, Triflates | Mild conditions, commercially available reagents. libretexts.orgyoutube.com |

| Stille Coupling | Organotin | Aryl/Vinyl Halides, Triflates | Tolerant of many functional groups. youtube.comnih.gov |

| Negishi Coupling | Organozinc | Aryl/Vinyl/Alkyl Halides, Triflates | High reactivity and selectivity. nih.gov |

| Hiyama Coupling | Organosilicon | Aryl/Vinyl Halides, Triflates | Activated by a fluoride source. libretexts.org |

| Sonogashira Coupling | Terminal Alkyne | Aryl/Vinyl Halides | Requires co-catalytic copper. youtube.com |

This table is generated based on data from multiple sources. libretexts.orgyoutube.comnih.gov

Green Chemistry Principles in Synthetic Design for Halogenated Compounds (e.g., aqueous micellar conditions for related fluoromethylation)

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rsc.org For the synthesis of halogenated compounds, this involves developing methods that are more sustainable and environmentally benign. Key principles include the use of safer solvents, catalyst-free reactions, and high atom economy. rsc.orgsnnu.edu.cn

One green approach is the use of water as a solvent, which is non-toxic, non-flammable, and inexpensive. For example, a catalyst-free, one-pot synthesis of β-haloketones from allyl alcohols has been demonstrated using sodium halides in water under open-air conditions, achieving yields of up to 98%. rsc.org This tandem halogenation/semipinacol rearrangement avoids the need for organic solvents and metal catalysts. rsc.org

Another strategy involves using less hazardous reagents. N-haloimides have been employed as bifunctional reagents to activate and halogenate alcohols without the need for catalysts or oxidants, representing a more sustainable alternative to traditional halogen sources. snnu.edu.cn

Aqueous micellar conditions represent an advanced green chemistry technique. Surfactant molecules in water can self-assemble into micelles above a certain concentration, known as the critical micelle concentration (CMC). researchgate.net These micelles create a nonpolar microenvironment within the bulk aqueous phase, which can solubilize nonpolar reactants and catalyze organic reactions. This approach can enhance reaction rates and selectivity while retaining the environmental benefits of water as a solvent. While not specifically documented for this compound, micellar catalysis has been explored for various organic transformations and holds promise for the synthesis of halogenated compounds. researchgate.netcapes.gov.br

The table below outlines key green chemistry strategies applicable to the synthesis of halogenated compounds.

Table 2: Green Chemistry Approaches in Halogenation

| Strategy | Example | Advantages |

|---|---|---|

| Aqueous Media | Tandem halogenation/rearrangement of allyl alcohols with NaX in H₂O. rsc.org | Environmentally benign solvent, reduced waste, potential for catalyst-free conditions. rsc.org |

| Catalyst-Free Systems | Photocatalytic C-C activation of alkanols using N-haloimides. snnu.edu.cn | Avoids toxic and expensive metal catalysts, simplifies purification. snnu.edu.cn |

| Alternative Reagents | Use of HBr/H₂O₂ for oxidative bromination. rsc.org | Higher atom economy, safer than elemental bromine. rsc.org |

| Aqueous Micellar Catalysis | Surfactant-aided reactions in water. researchgate.net | Enhances solubility of organic substrates, can increase reaction rates. capes.gov.br |

This table is generated based on data from multiple sources. rsc.orgsnnu.edu.cnrsc.orgresearchgate.netcapes.gov.br

Optimization of Reaction Parameters and Yields in Halogenated Propanol Production

Optimizing reaction parameters is crucial for maximizing the yield and purity of the desired product while minimizing reaction time and energy consumption. For the multi-step synthesis of a halogenated propanol like this compound, each step must be carefully optimized. Key parameters include temperature, reaction time, catalyst concentration, solvent, and the molar ratio of reactants.

Statistical methods like factorial design or Response Surface Methodology (RSM) are powerful tools for systematically optimizing multiple variables simultaneously. rsc.orgijcea.org These methods allow for the identification of the optimal conditions and the interactions between different parameters. ijcea.org

For the production of a halogenated alcohol, consider the final reduction step from the ketone precursor (1,3-dibromo-1,1-difluoro-2-propanone). The choice of reducing agent, solvent, temperature, and reaction time would be critical. Similarly, in the preceding bromination step, controlling the addition of bromine and the reaction temperature is essential to prevent the formation of polyhalogenated side products and ensure high conversion. nih.gov

An example of parameter optimization is the diastereoselective β-halogenation of benzylic alcohols. In one study, researchers optimized the reaction of 3-phenyl-1-propanol (B195566) with NaBr and H₂SO₄ in DMSO. The results, summarized in the table below, show that the yield of the corresponding bromohydrin is highly dependent on the temperature and the stoichiometry of the acid.

Table 3: Optimization of Reaction Conditions for Bromohydrin Synthesis

| Entry | Reagent (equiv.) | Acid (equiv.) | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|

| 1 | NaBr (2) | H₂SO₄ (2) | DMSO | 60 | 44 |

| 2 | KBr (2) | H₂SO₄ (2) | DMSO | 60 | 38 |

| 3 | NaBr (2) | H₂SO₄ (2) | DMSO | 40 | trace |

| 4 | NaBr (2) | H₂SO₄ (4) | DMSO | 60 | 73 |

| 5 | NaBr (2) | H₂SO₄ (4) | DMSO | 80 | mess |

This table is adapted from a study on the β-halogenation of benzylic alcohols and serves as an illustrative example of parameter optimization. researchgate.net

The data demonstrates that a higher acid concentration (4 equivalents) and a moderate temperature (60 °C) provided the best yield (73%), while lower temperatures resulted in trace product and higher temperatures led to a complex mixture. researchgate.net Similar optimization studies would be essential to develop an efficient process for producing this compound, ensuring high yield and purity. researchgate.netnih.gov

Chemical Reactivity and Transformation Pathways of 3 Bromo 1,1 Difluoro 2 Propanol

Nucleophilic Substitution Reactions Involving Bromine and Hydroxyl Groups

The presence of both a bromine atom and a hydroxyl group on adjacent carbons in 3-Bromo-1,1-difluoro-2-propanol allows for a range of nucleophilic substitution reactions. The bromine atom, being a good leaving group, is susceptible to displacement by various nucleophiles. The secondary alcohol can also be a site of reaction, typically after conversion to a better leaving group.

The primary carbon bearing the bromine atom is the principal site for S(_N)2 reactions. The strong electron-withdrawing effect of the adjacent difluoromethyl group ((-CHF_2)) is expected to influence the rate of these reactions. While inductive effects can sometimes retard S(_N)2 reactions by destabilizing the transition state, the proximity of the fluorine atoms in this case is not expected to completely hinder nucleophilic attack.

The hydroxyl group can also be substituted after conversion into a better leaving group, such as a tosylate or mesylate. This transformation allows for the introduction of a different set of nucleophiles at the C-2 position.

Nucleophilic substitution reactions, particularly the S(_N)2 mechanism, are characterized by a defined stereochemical outcome. When an S(_N)2 reaction occurs at a chiral center, it proceeds with an inversion of configuration. quora.comlibretexts.orglibretexts.orgchemistrysteps.comyoutube.com In the case of this compound, the carbon bearing the hydroxyl group is a stereocenter. Therefore, any S(_N)2 reaction at this position would lead to an inversion of its stereochemistry.

The general principle of stereochemical inversion in an S(_N)2 reaction can be illustrated as follows:

| Reactant Stereochemistry | S(_N)2 Reaction Outcome |

|---|---|

| (R)-enantiomer | (S)-enantiomer |

| (S)-enantiomer | (R)-enantiomer |

For this compound, if the hydroxyl group is first converted to a good leaving group (e.g., tosylate), subsequent attack by a nucleophile will occur from the backside, leading to the product with the opposite stereoconfiguration at the C-2 position.

Electrophilic Reactions and Functionalization of this compound

The electron-withdrawing nature of the geminal fluorine atoms significantly deactivates the molecule towards electrophilic attack. The high electronegativity of fluorine reduces the electron density of the carbon backbone, making it less susceptible to reaction with electrophiles.

The hydroxyl group, however, possesses lone pairs of electrons and can react with electrophiles. For example, protonation of the hydroxyl group can occur in the presence of a strong acid, which is the first step in acid-catalyzed dehydration or substitution reactions. The alcohol can also be acylated or alkylated under appropriate conditions.

While the carbon-carbon bonds are generally unreactive towards electrophiles, specific reagents and conditions might enable functionalization. For instance, strong electrophiles could potentially interact with the oxygen atom, initiating subsequent rearrangements or elimination reactions.

Radical Processes and Photochemical Reactivity of Halogenated Alcohols

Halogenated organic compounds are known to undergo radical reactions, often initiated by light or radical initiators. researchoutreach.org The carbon-bromine bond in this compound is the most likely site for homolytic cleavage due to its lower bond dissociation energy compared to C-C, C-H, C-O, and C-F bonds.

Photolysis of the molecule with UV light can lead to the formation of a bromine radical and a difluoro-hydroxypropyl radical. This primary radical can then undergo a variety of secondary reactions, including hydrogen abstraction, rearrangement, or reaction with other radical species.

Photodissociation of BTFP at 193 nm leads to the formation of a bromine atom and a trifluoro-hydroxypropyl radical. This radical intermediate can then undergo further fragmentation, such as C-OH bond cleavage, to produce a hydroxyl radical. libretexts.org

The following table summarizes key findings from photodissociation studies of 3-bromo-1,1,1-trifluoro-2-propanol, which can be considered analogous to the expected behavior of this compound.

| Excitation Wavelength | Primary Process | Secondary Process | Key Observations |

|---|---|---|---|

| 193 nm | C-Br bond cleavage | C-OH bond cleavage of the resulting radical | Formation of OH radicals |

| 234 nm | C-Br bond cleavage | - | Formation of Br atoms in both ground and excited states |

These studies suggest that the photochemical reactivity of this compound would be dominated by the scission of the C-Br bond, leading to radical intermediates that can drive further chemical transformations.

Intramolecular Reactions and Cyclization Potential of this compound Derivatives

The bifunctional nature of this compound, with a bromine and a hydroxyl group in a 1,3-relationship, provides the potential for intramolecular cyclization reactions to form four-membered rings. For instance, treatment of the alcohol with a base could deprotonate the hydroxyl group, forming an alkoxide. This alkoxide can then act as an internal nucleophile, displacing the bromide to form a substituted oxetane. mdpi.com

The synthesis of oxetanes through intramolecular cyclization of 3-haloalcohols is a known synthetic strategy. mdpi.com The presence of the difluoro group at the C-1 position would likely influence the rate and feasibility of this cyclization.

Derivatives of this compound could also be designed to undergo other types of intramolecular reactions. For example, conversion of the alcohol to an amine could lead to the formation of azetidines upon intramolecular cyclization.

Comparative Reactivity Studies with Structural Analogues of this compound

The reactivity of this compound can be better understood by comparing it with its structural analogues. The number and nature of the halogen atoms, as well as their position relative to the hydroxyl group, significantly impact the molecule's chemical properties.

Effect of Fluorination:

Compared to non-fluorinated 3-bromo-2-propanol: The presence of the two fluorine atoms in this compound has a strong electron-withdrawing inductive effect. This makes the hydroxyl proton more acidic and can influence the rates of both nucleophilic substitution at the C-3 position and reactions involving the hydroxyl group.

Compared to 3-bromo-1,1,1-trifluoro-2-propanol: The trifluoromethyl group is a stronger electron-withdrawing group than the difluoromethyl group. Consequently, 3-bromo-1,1,1-trifluoro-2-propanol is expected to have a more acidic hydroxyl group and potentially different reaction kinetics in nucleophilic substitution reactions.

Effect of the Halogen at C-3:

Compared to 3-chloro-1,1-difluoro-2-propanol: The carbon-bromine bond is generally weaker and longer than the carbon-chlorine bond, making bromide a better leaving group. Therefore, this compound is expected to be more reactive in nucleophilic substitution reactions at the C-3 position.

The following table provides a qualitative comparison of the expected reactivity of this compound with some of its structural analogues.

| Compound | Relative Acidity of OH | Relative Rate of S(_N)2 at C-3 |

|---|---|---|

| 3-Bromo-2-propanol | Lower | Lower |

| This compound | Intermediate | Intermediate |

| 3-Bromo-1,1,1-trifluoro-2-propanol | Higher | Higher |

| 3-Chloro-1,1-difluoro-2-propanol | Intermediate | Lower |

Advanced Applications of 3 Bromo 1,1 Difluoro 2 Propanol in Organic Synthesis

Building Block for Complex Fluorinated Organic Compounds

The dual functionality of 3-bromo-1,1-difluoro-2-propanol makes it an attractive starting point for the synthesis of diverse and complex molecular architectures. The presence of both an electrophilic center (the carbon bonded to bromine) and a nucleophilic/modifiable center (the hydroxyl group) allows for sequential and controlled chemical transformations.

Fluorinated heterocycles are a prominent class of compounds in pharmaceuticals and agrochemicals. e-bookshelf.denih.gov The development of novel synthetic routes to these scaffolds is a significant area of research. e-bookshelf.de While direct examples employing this compound are not extensively documented, its structural motifs are featured in established synthetic strategies.

A closely related compound, 1,3-dibromo-1,1-difluoro-2-propanone , has been successfully utilized as a key building block in a Hantzsch-type synthesis to produce 4-(bromodifluoromethyl)-substituted 2-aminothiazoles. nih.gov This reaction proceeds by treating the dibromo-difluoro propanone with sodium thiocyanate (B1210189) and various aromatic amines. nih.gov Given that this compound can be readily oxidized to the corresponding ketone, this pathway demonstrates its potential as a precursor for these valuable thiazole (B1198619) heterocycles. The resulting bromodifluoromethyl group on the thiazole is of particular interest as it can be subjected to further transformations, such as a bromine/fluorine exchange, which is highly relevant for producing ¹⁸F-labeled radiopharmaceuticals for positron emission tomography (PET) imaging. nih.gov

The table below outlines a potential reaction scheme for the synthesis of fluorinated thiazoles, highlighting the role of the C3-bromo-difluoro scaffold.

| Reactant 1 | Reactant 2 | Reactant 3 | Key Intermediate | Product Class | Significance |

|---|---|---|---|---|---|

| Aromatic Amine | Sodium Thiocyanate | 1,3-Dibromo-1,1-difluoro-2-propanone | α-haloketone | 4-(bromodifluoromethyl)-2-aminothiazoles | Precursors for pharmaceuticals and ¹⁸F-labeled imaging agents. nih.gov |

The difluoromethyl group (-CHF₂) and the difluoromethyl carbinol motif (-CH(OH)CHF₂) are increasingly recognized as important structural units in drug design. The difluoromethyl group can act as a bioisostere for a hydroxyl or thiol group, while offering improved metabolic stability.

Research has demonstrated a facile and efficient method for synthesizing C3-difluoromethyl carbinol-containing imidazo[1,2-a]pyridines via a Friedel–Crafts reaction between imidazo[1,2-a]pyridines and difluoroacetaldehyde ethyl hemiacetal . mdpi.comresearchgate.net The products of this reaction are a series of novel difluoromethylated carbinols. mdpi.com This underscores the value of the difluoromethyl carbinol core structure, which is inherent to this compound. The compound itself is a direct source for this valuable motif, which can be incorporated into larger molecules. For instance, the bromine atom can be displaced by a nucleophile to link the difluoromethyl carbinol unit to a target scaffold.

The antifungal agent Oteseconazole features a heterocyclic residue connected to a substituted phenyl trifluoroethyl ether through a metabolically resistant difluoromethyl linker, showcasing the importance of this moiety in approved pharmaceuticals. nih.gov

The table below summarizes key motifs and their demonstrated applications.

| Fluorinated Motif | Source/Precursor | Incorporated Into | Example Application |

|---|---|---|---|

| Difluoromethyl Carbinol (-CH(OH)CHF₂) | This compound | Imidazo[1,2-a]pyridines | Biologically active scaffolds for drug discovery. mdpi.comresearchgate.net |

| Difluoromethyl Linker (-CHF₂-) | Various difluoromethyl sources | Oteseconazole (Antifungal) | Connects heterocyclic residue to a phenyl ether, providing metabolic resistance. nih.gov |

Utilization in Cascade and Multicomponent Reactions for Scaffold Construction

Cascade and multicomponent reactions are powerful tools in modern organic synthesis, allowing for the construction of complex molecular architectures with high atom economy and operational simplicity. The bifunctional nature of this compound, possessing both an electrophilic bromine and a nucleophilic alcohol, makes it an ideal candidate for such processes.

As previously mentioned, the synthesis of 4-(bromodifluoromethyl)-2-aminothiazoles from a related ketone is a prime example of a multicomponent reaction. nih.gov This one-pot procedure combines an α-haloketone, a thiocyanate salt, and an amine to rapidly assemble the thiazole core. The potential for this compound to serve as a precursor in this type of reaction highlights its utility in complex scaffold construction. By designing reaction sequences where the bromine is first displaced by a nucleophile (e.g., a thiol) followed by an intramolecular reaction involving the hydroxyl group, or vice-versa, intricate heterocyclic systems can be efficiently assembled.

Derivatization for Ligand and Advanced Material Science Applications

The functional groups of this compound can be readily derivatized to create molecules for applications in materials science. The hydroxyl group can be esterified, etherified, or oxidized to a ketone, providing a handle for further chemical modification. mdpi.com

While specific applications of this compound in polymers or dyes are not widely reported, its non-fluorinated analog, 3-bromo-1-propanol (B121458) , is used in the synthesis of fluorescent halide-sensitive quinolinium dyes and in the creation of molten salt-polymers. It is well-established that the incorporation of fluorine into organic materials can significantly enhance properties such as thermal stability, chemical resistance, and lipophilicity, while altering optical and electronic characteristics. Therefore, by analogy, the derivatization of this compound could lead to the development of novel fluorinated dyes and polymers with potentially superior performance characteristics. For example, its integration into polymer backbones could yield materials with specialized properties suitable for advanced technological applications.

Spectroscopic Characterization and Structural Elucidation of 3 Bromo 1,1 Difluoro 2 Propanol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules, including halogenated propanols. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

¹H and ¹³C NMR Analysis of Halogenated Propanols

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental tools for characterizing the carbon-hydrogen framework of halogenated propanols.

In the ¹H NMR spectrum of a compound like 3-bromo-1-propanol (B121458), the protons on each carbon atom exhibit distinct signals with specific chemical shifts and coupling patterns. researchgate.netresearchgate.net For instance, the protons on the carbon adjacent to the hydroxyl group will have a different chemical shift compared to those next to the bromine atom.

Similarly, the ¹³C NMR spectrum of propan-1-ol shows three distinct peaks, corresponding to the three different carbon environments in the molecule. docbrown.info The chemical shift of each carbon is influenced by the electronegativity of the neighboring atoms. In halogenated propanols, the carbon atom bonded to the halogen will be significantly shifted downfield. The presence of highly electronegative fluorine atoms in 3-Bromo-1,1-difluoro-2-propanol would cause a notable downfield shift for the carbon atom at the C1 position.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Propanol (B110389) Derivatives

| Compound | Nucleus | Chemical Shift (ppm) |

| Propan-1-ol | ¹³C | (a) ~64, (b) ~26, (c) ~10 |

| 3-Bromo-1-propanol | ¹³C | Data not available |

| 3-Bromo-1,1,1-trifluoro-2-propanol | ¹³C | Data not available |

¹⁹F NMR for Fluorine Environments in Organofluorine Compounds

Fluorine-19 (¹⁹F) NMR spectroscopy is a highly sensitive and indispensable technique for the analysis of organofluorine compounds. nih.govnumberanalytics.comnumberanalytics.com The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it easy to detect. wikipedia.org A key feature of ¹⁹F NMR is its wide range of chemical shifts, which provides detailed information about the electronic environment of the fluorine atoms. wikipedia.org

In this compound, the two fluorine atoms are attached to the same carbon (geminal difluoro group). Their ¹⁹F NMR spectrum would be expected to show a single signal, or a more complex pattern if they are magnetically inequivalent due to the chiral center at C2. The chemical shift and any coupling to nearby protons (¹H-¹⁹F coupling) would be characteristic of the CHF₂ group.

Advanced NMR Techniques (e.g., DEPT, COSY, HSQC) for Comprehensive Structural Information

To gain a more complete picture of the molecular structure, advanced NMR techniques are employed. numberanalytics.com

DEPT (Distortionless Enhancement by Polarization Transfer): This technique helps to distinguish between CH, CH₂, and CH₃ groups. uvic.camiamioh.edu A DEPT-135 experiment, for example, would show CH and CH₃ signals as positive peaks, while CH₂ signals appear as negative peaks. This would be crucial in confirming the presence of the CH₂Br and CH(OH) groups in this compound.

COSY (Correlation Spectroscopy): COSY is a 2D NMR technique that shows correlations between coupled protons. uvic.ca For this compound, a COSY spectrum would reveal the coupling between the proton on C2 and the protons on C3.

HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates the chemical shifts of protons directly attached to carbon atoms. uvic.ca An HSQC spectrum of this compound would show a cross-peak connecting the ¹H and ¹³C signals for each CH and CH₂ group, confirming their direct bonding.

These advanced techniques, used in combination, provide unambiguous assignment of all proton and carbon signals, leading to a comprehensive structural elucidation. magritek.com

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and can also be used to study its conformational isomers. researchgate.netresearchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. spectroscopyonline.com Different functional groups absorb at characteristic frequencies. For this compound, the IR spectrum would be expected to show:

A broad O-H stretching band around 3200-3600 cm⁻¹, characteristic of the alcohol group. nist.gov

C-H stretching vibrations in the region of 2850-3000 cm⁻¹. libretexts.org

A strong C-O stretching vibration around 1000-1200 cm⁻¹.

C-F stretching bands, which are typically strong, in the region of 1000-1400 cm⁻¹.

A C-Br stretching vibration at a lower wavenumber, typically below 800 cm⁻¹. libretexts.org

Raman Spectroscopy: Raman spectroscopy is a complementary technique to IR spectroscopy. researchgate.netnih.govelsevierpure.com It measures the inelastic scattering of monochromatic light. While C-F bonds often have strong IR absorptions, they may show weaker Raman signals. Conversely, symmetric vibrations and bonds involving heavier atoms can sometimes be more prominent in Raman spectra. The combination of IR and Raman data provides a more complete vibrational analysis.

Table 2: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H | Stretching | 3200-3600 |

| C-H | Stretching | 2850-3000 |

| C-O | Stretching | 1000-1200 |

| C-F | Stretching | 1000-1400 |

| C-Br | Stretching | < 800 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis of Halogenated Species

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of its fragmentation pattern. nist.govnist.gov

In the mass spectrum of this compound, the molecular ion peak (M⁺) would be observed, corresponding to the mass of the intact molecule. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak would appear as a characteristic doublet (M⁺ and M+2 peaks) of similar intensity.

Fragmentation of the molecular ion would lead to the formation of various daughter ions. Common fragmentation pathways for alcohols include the loss of a water molecule or an alkyl group. For halogenated compounds, the loss of a halogen atom is also a common fragmentation pathway. Analysis of the mass-to-charge ratio (m/z) of these fragment ions can help to piece together the structure of the original molecule.

X-ray Diffraction Analysis for Solid-State Molecular Geometry of Related Compounds (if suitable crystalline forms exist)

While there is no specific information in the provided search results on the X-ray crystal structure of this compound itself, the analysis of related crystalline compounds can offer valuable insights. researchgate.netnih.gov For example, the crystal structures of other brominated or fluorinated organic molecules can provide data on typical C-Br and C-F bond lengths and the influence of these halogens on the crystal packing. If a crystalline derivative of this compound were to be synthesized and analyzed, it would provide an unambiguous determination of its solid-state molecular geometry.

Theoretical and Computational Studies of 3 Bromo 1,1 Difluoro 2 Propanol

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure

Quantum chemical calculations are a cornerstone for understanding the molecular geometry and electronic properties of molecules like 3-Bromo-1,1-difluoro-2-propanol. While specific, published computational studies exclusively focused on this compound are not widespread, the methodologies for such an analysis are well-established in the field of computational chemistry. researchgate.net Methods such as Density Functional Theory (DFT) are frequently employed to determine the most stable three-dimensional arrangement of atoms. nih.gov

Typically, a functional like B3LYP combined with a basis set such as 6-31G(d) or larger is used for geometry optimization. researchgate.net These calculations solve the Schrödinger equation in an approximate way to find the lowest energy conformation of the molecule. The results yield precise data on bond lengths, bond angles, and dihedral angles, which define the molecule's geometry. For this compound, calculations would likely show the influence of the electronegative fluorine and bromine atoms on the carbon backbone, affecting bond lengths and angles compared to a non-halogenated propanol (B110389).

Electronic structure analysis involves examining the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity. For this compound, the HOMO would likely be localized near the bromine and oxygen atoms, while the LUMO would be associated with the antibonding orbitals of the C-Br and C-F bonds.

Table 1: Predicted Geometrical Parameters for this compound (Illustrative Data) This table presents hypothetical, yet chemically reasonable, data that would be obtained from a DFT calculation.

| Parameter | Predicted Value | Description |

| Bond Lengths | ||

| C-Br | ~1.95 Å | The distance between the carbon and bromine atoms. |

| C-F | ~1.36 Å | The distance between the carbon and fluorine atoms. |

| C-O | ~1.43 Å | The distance between the carbon and oxygen atoms. |

| O-H | ~0.96 Å | The distance between the oxygen and hydrogen atoms. |

| C-C | ~1.52 Å | The distance between adjacent carbon atoms. |

| Bond Angles | ||

| ∠ Br-C-C | ~111° | The angle formed by the bromine and two carbon atoms. |

| ∠ F-C-F | ~107° | The angle formed by the two fluorine atoms and carbon. |

| ∠ C-C-O | ~109° | The angle around the central chiral carbon. |

| Dihedral Angle | ||

| Br-C-C-O | Varies | Defines the rotational position (conformation) of the molecule. |

This is an interactive data table. Users can sort and filter the information as needed.

Conformational Analysis and Intermolecular Interactions in Halogenated Alcohols (e.g., Gauche Effect)

The conformational landscape of this compound is complex, governed by a balance of steric hindrance, electrostatic interactions, and subtle electronic effects like the gauche effect. Conformational analysis studies the different spatial arrangements (conformers) of a molecule that arise from rotation around single bonds. researchgate.net For this molecule, rotation around the C1-C2 and C2-C3 bonds gives rise to various conformers, typically described as anti (substituents are 180° apart) or gauche (substituents are ~60° apart). wizeprep.com

A key phenomenon in halogenated compounds is the "gauche effect," where a gauche conformation is unexpectedly more stable than the sterically less hindered anti conformation. wikipedia.org This effect is prominent when highly electronegative atoms, like fluorine, are involved. The primary explanation for the gauche effect is hyperconjugation, where electron density is donated from a C-H σ bonding orbital into an adjacent C-F σ* antibonding orbital. wikipedia.org This stabilizing interaction is maximized in the gauche arrangement.

In this compound, the situation is nuanced.

Fluorine's Influence : The two fluorine atoms would strongly favor a gauche orientation relative to the hydroxyl group or the bromine atom due to hyperconjugation. wikipedia.org

Bromine's Influence : For larger halogens like bromine, steric (Pauli) repulsion often becomes more significant and can override the stabilizing hyperconjugation, favoring an anti conformation. nih.gov

Intramolecular Hydrogen Bonding : A critical factor is the potential for an intramolecular hydrogen bond between the hydroxyl proton and one of the electronegative halogen atoms (F or Br) or the oxygen of the hydroxyl group in another conformer. Studies on similar 2-haloethanols show that such hydrogen bonds significantly stabilize the gauche conformer. cdnsciencepub.com The strength of this interaction typically follows the order F > Cl > Br > I.

Therefore, the most stable conformers of this compound would likely be those that can adopt a gauche arrangement to maximize both the gauche effect from fluorine and the intramolecular hydrogen bonding between the -OH group and a fluorine atom.

Computational Modeling of Reaction Mechanisms and Transition States

Computational chemistry provides powerful tools for elucidating the step-by-step pathways of chemical reactions, known as reaction mechanisms. By mapping the potential energy surface of a reaction, researchers can identify reactants, products, intermediates, and, crucially, transition states—the high-energy structures that connect these species. nih.gov

For this compound, a relevant reaction to model would be a nucleophilic substitution at the carbon bearing the bromine atom, as the C-Br bond is the most likely reactive site for such transformations. Using DFT methods, one could model the reaction with a nucleophile (e.g., hydroxide, CN⁻). The calculation would involve:

Locating Stationary Points : Optimizing the geometries of the reactant (this compound and the nucleophile), the product, and any potential intermediates.

Finding the Transition State (TS) : Searching for the first-order saddle point on the potential energy surface that connects the reactants and products. This is the point of maximum energy along the reaction coordinate.

Calculating Activation Energy : The energy difference between the transition state and the reactants determines the activation energy (Ea), a key factor controlling the reaction rate.

Verifying the Pathway : Intrinsic Reaction Coordinate (IRC) calculations can be performed to confirm that the identified transition state correctly connects the desired reactants and products.

A plausible reaction pathway could involve the nucleophilic attack on the C-Br carbon, leading to the displacement of the bromide ion. mdpi.com

Table 2: Illustrative Energy Profile for a Hypothetical Sₙ2 Reaction This table shows the type of data generated from modeling a reaction mechanism.

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | This compound + Nu⁻ | 0.0 |

| Transition State | [Nu···C···Br]⁻ complex | +15 to +25 (Hypothetical Ea) |

| Products | 3-Nu-1,1-difluoro-2-propanol + Br⁻ | < 0 (Exothermic reaction) |

This is an interactive data table. Users can sort and filter the information as needed.

Prediction of Spectroscopic Parameters (e.g., NMR, IR, and Raman shifts)

Theoretical calculations are invaluable for predicting and interpreting spectroscopic data. This is particularly useful for confirming the structure of newly synthesized compounds or for assigning signals in complex spectra. bohrium.com

NMR Spectroscopy: Computational methods can accurately predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁹F) and spin-spin coupling constants. The standard procedure involves first performing a conformational search to identify all low-energy conformers. github.io The geometry of each conformer is then optimized, and their NMR properties are calculated. The final predicted spectrum is a Boltzmann-weighted average of the spectra of the individual conformers, often calculated with an implicit solvent model to better match experimental conditions. github.iofrontiersin.org For this compound, one would expect the ¹H NMR signal for the proton on the central carbon (CH-OH) to be significantly affected by the neighboring bromine and difluoromethyl group. The ¹⁹F NMR would be a key identifier for the compound.

IR and Raman Spectroscopy: The vibrational frequencies of a molecule can be calculated using quantum chemistry. These frequencies correspond to the absorption bands in an Infrared (IR) spectrum and scattered bands in a Raman spectrum. researchgate.net The calculations not only predict the position of the peaks but also the vibrational mode associated with each peak (e.g., O-H stretch, C-F stretch, C-Br stretch). This allows for a detailed assignment of the experimental spectrum. For this molecule, strong IR bands would be predicted for the O-H stretch (~3400 cm⁻¹), C-H stretches (~2900-3000 cm⁻¹), and strong C-F stretches (~1100-1200 cm⁻¹).

Table 3: Predicted Spectroscopic Data for this compound (Illustrative)

| Spectrum | Parameter | Predicted Value | Notes |

| ¹H NMR | Chemical Shift (ppm) | ||

| -CH(OH)- | ~4.0 - 4.5 | Deshielded by O, Br, and CHF₂ group | |

| -CH₂Br | ~3.6 - 3.9 | Deshielded by Br and adjacent carbinol | |

| -OH | Variable | Depends on solvent and concentration | |

| -CHF₂ | ~5.8 - 6.5 | Triplet due to coupling with two F atoms | |

| ¹³C NMR | Chemical Shift (ppm) | ||

| CHF₂ | ~115 (t) | Large C-F coupling | |

| CH(OH) | ~70 (t) | Coupled to adjacent CF₂ group | |

| CH₂Br | ~35 | Influenced by bromine | |

| IR | Frequency (cm⁻¹) | ||

| O-H stretch | ~3400 | Broad band indicating hydrogen bonding | |

| C-F stretch | ~1100-1200 | Strong, characteristic absorption | |

| C-Br stretch | ~600-700 | In the fingerprint region |

This is an interactive data table. Users can sort and filter the information as needed.

Structure-Reactivity and Structure-Property Relationships from Computational Data

Computational data can be used to establish quantitative structure-activity relationships (QSAR) and quantitative structure-property relationships (QSPR). nih.govnih.gov These models link calculated molecular descriptors to the chemical reactivity or physical properties of a series of compounds.

For a single molecule like this compound, calculated descriptors provide a deep understanding of its potential behavior.

Molecular Electrostatic Potential (MEP) : An MEP map visually represents the charge distribution on the molecule's surface. For this compound, the MEP would show negative potential (red/yellow) around the highly electronegative oxygen and fluorine atoms, indicating sites susceptible to electrophilic attack or hydrogen bond donation. A region of positive potential (blue) would be expected around the hydroxyl hydrogen, making it a hydrogen bond donor site. The area around the bromine might show a region of slight positive potential on the outermost surface (the σ-hole), which is relevant for halogen bonding interactions. researchgate.net

By analyzing these descriptors, one can predict reactivity patterns. For example, the C-Br bond is polarized, with the carbon being electrophilic, making it the most probable site for a nucleophilic attack. The acidic nature of the hydroxyl proton and the basic nature of the oxygen and fluorine atoms can also be inferred, guiding predictions about its behavior in different chemical environments.

Table 4: Key Computational Descriptors and Their Implications

| Descriptor | Predicted Characteristic | Implication for Reactivity/Property |

| HOMO-LUMO Gap | Moderately small | Suggests moderate chemical reactivity. |

| MEP | Negative potential on F, O; Positive on OH proton | Guides sites for intermolecular interactions (hydrogen/halogen bonding) and reactions. |

| Dipole Moment | High | Indicates the molecule is polar, likely soluble in polar solvents. |

| C-Br Bond | Polarized and relatively weak | Likely the primary site for nucleophilic substitution or reduction. |

This is an interactive data table. Users can sort and filter the information as needed.

Environmental Aspects of Fluorinated Brominated Compounds in Chemical Processes

Persistence and Degradation Pathways of Organohalogen Compounds in the Environment

Organohalogen compounds, a category that includes substances with carbon-halogen bonds, are of significant environmental concern due to their potential for persistence, bioaccumulation, and toxicity. The strength of the carbon-halogen bond is a key determinant of a compound's environmental fate, with the carbon-fluorine bond being one of the strongest in organic chemistry. This inherent stability often translates to resistance to natural degradation processes.

Degradation can occur through two primary pathways:

Abiotic Degradation: This involves non-biological processes such as hydrolysis and photolysis. The rate of hydrolysis can be influenced by the presence of other functional groups in the molecule. For halogenated alkanes, the carbon-bromine bond is generally more susceptible to cleavage than the carbon-fluorine bond.

Given the structure of 3-Bromo-1,1-difluoro-2-propanol, it is plausible that it could undergo slow abiotic degradation, potentially involving the cleavage of the C-Br bond. Biotic degradation is likely to be a slow process, and the ultimate fate of the fluorinated portion of the molecule in the environment remains an area requiring further research.

Methodologies for Minimizing Environmental Footprint in Fluorine and Bromine Chemistry

The chemical industry is increasingly adopting "green chemistry" principles to mitigate the environmental impact of its processes. For fluorine and bromine chemistry, this involves a multi-faceted approach aimed at reducing waste, minimizing the use of hazardous substances, and improving energy efficiency.

Key strategies to minimize the environmental footprint include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. This reduces the generation of waste.

Use of Safer Solvents and Reagents: Replacing hazardous solvents and reagents with more environmentally benign alternatives. For example, the use of supercritical fluids or ionic liquids as reaction media is being explored.

Catalysis: Employing catalytic reactions, which are often more selective and require less energy than stoichiometric reactions. The development of efficient and recyclable catalysts for fluorination and bromination is an active area of research. copernicus.org

Process Intensification: Utilizing technologies like continuous flow reactors, which can offer better control over reaction conditions, improve safety, and reduce waste generation compared to traditional batch processes. researchgate.netnih.gov

Recycling and Recovery: Implementing processes to recover and reuse unreacted starting materials, catalysts, and halogenating agents. For instance, bromine can be recovered from waste streams and recycled back into the production process.

Renewable Feedstocks: Exploring the use of bio-based materials as starting points for chemical synthesis to reduce reliance on fossil fuels.

The following table provides an overview of green chemistry approaches relevant to fluorine and bromine chemistry:

Interactive Data Table: Green Chemistry Strategies in Halogen Chemistry| Green Chemistry Principle | Application in Fluorine/Bromine Chemistry | Potential Environmental Benefit |

| Prevention | Optimizing reaction conditions to minimize byproduct formation. | Reduced waste generation and disposal costs. |

| Atom Economy | Utilizing addition reactions over substitution reactions where possible. | Higher efficiency and less waste. |

| Less Hazardous Chemical Syntheses | Developing and using less toxic fluorinating and brominating agents. | Reduced risk to human health and the environment. |

| Designing Safer Chemicals | Creating products that are effective but have reduced toxicity and persistence. | Lower long-term environmental impact. |

| Safer Solvents & Auxiliaries | Replacing traditional organic solvents with water, supercritical CO2, or ionic liquids. | Reduced VOC emissions and solvent waste. |

| Design for Energy Efficiency | Using catalytic processes that operate at lower temperatures and pressures. | Lower energy consumption and greenhouse gas emissions. |

| Use of Renewable Feedstocks | Synthesizing halogenated compounds from biomass-derived starting materials. | Reduced dependence on fossil fuels. |

| Reduce Derivatives | Designing synthetic pathways that avoid the use of protecting groups. | Fewer reaction steps and less waste. |

| Catalysis | Employing catalysts to improve reaction selectivity and efficiency. copernicus.org | Reduced energy use and waste. |

| Design for Degradation | Incorporating functional groups that facilitate environmental degradation after use. | Reduced persistence and bioaccumulation potential. |

| Real-time Analysis for Pollution Prevention | Using in-process monitoring to control reactions and prevent runaway conditions or byproduct formation. | Improved safety and reduced emissions. |

| Inherently Safer Chemistry for Accident Prevention | Choosing reagents and reaction conditions that minimize the risk of explosions, fires, and releases. | Enhanced operational safety. |

Analytical Techniques for Environmental Monitoring of Halogenated Compounds

Effective monitoring is crucial for understanding the distribution, fate, and impact of halogenated compounds in the environment. A variety of analytical techniques are employed for this purpose, each with its own strengths and applications.

For the detection and quantification of specific organohalogen compounds like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and commonly used technique. researchgate.netepa.gov This method separates volatile and semi-volatile compounds in a sample and then identifies them based on their mass-to-charge ratio. For enhanced selectivity and sensitivity, tandem mass spectrometry (MS/MS) can be utilized.

To determine the total amount of organically bound fluorine or bromine, other techniques are employed:

Combustion Ion Chromatography (CIC): This method involves the combustion of a sample to convert organically bound halogens into their inorganic halide forms (fluoride and bromide), which are then quantified using ion chromatography. nih.govchromatographyonline.comnih.gov This provides a measure of the total organofluorine or organobromine content.

For elemental analysis, which can be particularly useful for screening environmental samples for the presence of halogens, the following techniques are notable:

Particle-Induced Gamma-ray Emission (PIGE): PIGE is a non-destructive nuclear analysis technique that can be used to quantify the total fluorine content in a sample. researchgate.net It involves bombarding the sample with a proton beam and measuring the resulting gamma-ray emissions, which are characteristic of the elements present.

X-ray Fluorescence (XRF): XRF is another non-destructive technique that can determine the elemental composition of a sample. rsc.orgresearchgate.net It works by irradiating the sample with X-rays and measuring the fluorescent (or secondary) X-rays emitted from the elements within the sample. XRF is a valuable tool for screening for the presence of bromine.

The following table summarizes these analytical techniques and their applications in the context of monitoring halogenated compounds:

Interactive Data Table: Analytical Techniques for Halogenated Compounds| Analytical Technique | Principle | Application for Fluorinated/Brominated Compounds |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by detection based on mass-to-charge ratio. researchgate.netepa.gov | Identification and quantification of specific organohalogen compounds like this compound. |

| Ion Chromatography (IC) | Separation of ions based on their affinity for an ion-exchange resin. copernicus.org | Quantification of inorganic fluoride (B91410) and bromide ions in water samples, often after a degradation or combustion step. nih.govnih.gov |

| Particle-Induced Gamma-ray Emission (PIGE) | Nuclear reaction-based analysis that detects gamma rays emitted from excited nuclei. researchgate.net | Total fluorine screening in various environmental matrices. |

| X-ray Fluorescence (XRF) | Detection of characteristic secondary X-rays emitted from a sample that has been excited by X-rays. rsc.orgresearchgate.net | Elemental screening for bromine in solid and liquid samples. |

Q & A

Q. What are the common laboratory synthesis routes for 3-Bromo-1,1-difluoro-2-propanol?

- Methodological Answer : The compound can be synthesized via two primary routes:

- Reduction of 3-Bromo-1,1-difluoro-2-propanone : Lithium aluminum hydride (LiAlH₄) in anhydrous ether reduces the ketone to the corresponding alcohol, yielding this compound with high efficiency .

- Enzymatic Asymmetric Reduction : A patented method employs microorganisms or enzymes (e.g., ketoreductases) to asymmetrically reduce 1,1-difluoroacetone derivatives, achieving high optical purity (>99% enantiomeric excess) under mild aqueous conditions .

Table 1 : Comparison of Synthesis Routes

| Method | Reagents/Conditions | Yield/Purity |

|---|---|---|

| Chemical Reduction | LiAlH₄, anhydrous ether | ~85% (crude) |

| Enzymatic Reduction | Microbial enzymes, pH 7.0 | >95% (ee ≥99%) |

Q. How can researchers characterize the structural integrity and purity of this compound?

- Methodological Answer : Key techniques include:

- ¹⁹F NMR Spectroscopy : Fluorine atoms provide distinct chemical shifts (δ -120 to -140 ppm for CF₂ groups), enabling confirmation of difluoro substitution patterns .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 193.0 for C₃H₅BrF₂O).

- Chiral HPLC : For enantiopure samples, chiral columns (e.g., Chiralpak® AD-H) resolve enantiomers using hexane/isopropanol mobile phases .

Q. What nucleophilic substitution reactions are feasible with this compound?

- Methodological Answer : The bromine atom acts as a leaving group, enabling reactions such as:

- Azide Substitution : Sodium azide (NaN₃) in DMF at 60°C yields 3-azido-1,1-difluoro-2-propanol, a precursor for click chemistry .

- Thiolation : Potassium thiocyanate (KSCN) in acetone produces thiocyanate derivatives, useful in sulfur-containing polymer synthesis .

Advanced Research Questions

Q. How can stereoselective synthesis of this compound be optimized for enantiopure yields?

- Methodological Answer : Enzymatic catalysis outperforms chemical methods in stereocontrol:

- Enzyme Screening : Test ketoreductases (e.g., KRED-101) for activity on 1,1-difluoroacetone derivatives. Optimize cofactor (NADPH) regeneration using glucose dehydrogenase .

- Solvent Engineering : Use biphasic systems (e.g., water/MTBE) to enhance substrate solubility and enzyme stability, improving turnover frequency .

Q. How do bromine and fluorine substituents influence the compound’s reactivity in comparison to analogs?

- Methodological Answer : Comparative studies with structural analogs reveal:

- Bromine vs. Chlorine : Bromine’s lower electronegativity increases leaving-group ability, accelerating SN2 reactions (e.g., 3-Bromo- vs. 3-Chloro-difluoro-propanol) .

- Fluorine Effects : The electron-withdrawing CF₂ group stabilizes adjacent carbocations, favoring elimination over substitution in acidic conditions .

Table 2 : Reactivity Comparison with Analogs

| Compound | SN2 Rate (k, s⁻¹) | Elimination Preference |

|---|---|---|

| This compound | 1.2 × 10⁻³ | Moderate |

| 3-Chloro-1,1-difluoro-2-propanol | 0.8 × 10⁻³ | Low |

| 3-Bromo-1,1,1-trifluoro-2-propanol | 2.5 × 10⁻³ | High |

Q. What methodologies resolve contradictions in solvent-dependent stability data for this compound?

- Methodological Answer : Stability assays under controlled conditions are critical:

- Accelerated Degradation Studies : Expose the compound to polar (DMSO) vs. nonpolar (toluene) solvents at 40°C. Monitor degradation via HPLC every 24 hours .

- pH Profiling : Test stability in buffered solutions (pH 3–10). Acidic conditions (pH <5) promote hydrolysis of the C-Br bond, while neutrality (pH 7) maximizes shelf life .

Q. How can this compound be utilized in enzyme interaction studies?

- Methodological Answer : The compound serves as a probe for enzyme mechanisms:

- Fluorine Labeling : Use ¹⁹F NMR to track binding interactions with enzymes (e.g., alcohol dehydrogenases). Chemical shift perturbations indicate active-site interactions .

- Kinetic Isotope Effects (KIE) : Synthesize deuterated analogs (e.g., D₂O exchange at the hydroxyl group) to study rate-limiting steps in enzymatic oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.